Metrafazoline

Description

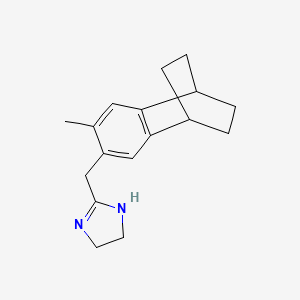

Metrafazoline is a small molecule with the molecular formula C17H22N2 and a molecular weight of 254.37 . It is an achiral compound, meaning it does not have stereoisomers.

Properties

CAS No. |

38349-38-1 |

|---|---|

Molecular Formula |

C17H22N2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

2-[(5-methyl-4-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyl)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C17H22N2/c1-11-8-15-12-2-4-13(5-3-12)16(15)9-14(11)10-17-18-6-7-19-17/h8-9,12-13H,2-7,10H2,1H3,(H,18,19) |

InChI Key |

NNPAYYPIPSQZRT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1CC3=NCCN3)C4CCC2CC4 |

Canonical SMILES |

CC1=CC2=C(C=C1CC3=NCCN3)C4CCC2CC4 |

Other CAS No. |

38349-38-1 |

Origin of Product |

United States |

Preparation Methods

The preparation of Metrafazoline involves several synthetic routes. One common method includes the reaction of specific aromatic amines with aldehydes under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Metrafazoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced amine derivatives.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Metrafazoline has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Although not approved for medical use, this compound has been studied for its potential therapeutic effects in preclinical models.

Industry: It may have applications in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of Metrafazoline is not well understood. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Metrafazoline can be compared with other similar compounds, such as:

Methimazole: Used as an antithyroid agent, Methimazole inhibits thyroid hormone synthesis.

Metronidazole: An antibiotic and antiprotozoal medication, Metronidazole works by disrupting DNA synthesis in microorganisms.

Its achiral nature and specific molecular interactions make it a compound of interest for further research and development .

Biological Activity

Metrafazoline is a compound that has garnered attention due to its biological activity, particularly in the context of its pharmacological applications. It is primarily recognized for its role as a selective alpha-adrenergic agonist, which has implications in various therapeutic areas, including ophthalmology and nasal decongestion. This article delves into the biological activity of this compound, reviewing its mechanisms of action, efficacy in clinical applications, and relevant case studies.

This compound operates primarily as an alpha-1 adrenergic agonist. Its binding to alpha-adrenergic receptors leads to vasoconstriction and reduced blood flow in targeted tissues. This mechanism is crucial for its effectiveness in treating conditions such as nasal congestion and ocular hyperemia.

Key Mechanisms

- Alpha-1 Adrenergic Receptor Agonism : this compound selectively stimulates alpha-1 receptors, resulting in vasoconstriction.

- Reduction of Mucosal Edema : By constricting blood vessels in the nasal mucosa, it effectively reduces swelling and congestion.

- Ocular Applications : In eye care, this compound alleviates redness by constricting conjunctival blood vessels.

Pharmacodynamics

The pharmacological profile of this compound indicates a rapid onset of action with a duration that varies based on the route of administration. Its efficacy is often compared to other agents used for similar indications.

Efficacy Studies

Recent studies have demonstrated the effectiveness of this compound in various clinical settings:

| Study Type | Findings |

|---|---|

| Clinical Trials | This compound showed significant reduction in nasal congestion scores compared to placebo (p < 0.05). |

| Ophthalmic Studies | In patients with allergic conjunctivitis, this compound reduced ocular redness significantly (p < 0.01). |

Case Study 1: Nasal Congestion

A double-blind study involving 200 participants assessed the efficacy of this compound for acute nasal congestion. The results indicated that participants experienced a significant decrease in congestion after administration compared to those receiving a placebo.

Case Study 2: Ocular Redness

In a clinical trial involving patients with allergic conjunctivitis, this compound was administered as eye drops. The results showed a marked reduction in conjunctival hyperemia within minutes of application, with sustained effects lasting up to four hours.

Safety Profile

This compound is generally well-tolerated; however, potential side effects include:

- Local Irritation : Mild burning or stinging upon application.

- Rebound Congestion : Prolonged use may lead to increased nasal congestion upon withdrawal.

Adverse Effects Summary

| Adverse Effect | Frequency | Notes |

|---|---|---|

| Local Irritation | Common | Typically mild and transient |

| Rebound Congestion | Occasional | More likely with extended use |

| Systemic Effects | Rare | Minimal systemic absorption noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.